molecular formula C17H11BrN2OS2 B4586116 2-(1,3-benzothiazol-2-ylthio)-3-(3-bromo-4-methoxyphenyl)acrylonitrile

2-(1,3-benzothiazol-2-ylthio)-3-(3-bromo-4-methoxyphenyl)acrylonitrile

Cat. No.: B4586116
M. Wt: 403.3 g/mol
InChI Key: QPRNOGXUEWZTBA-XYOKQWHBSA-N
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Description

2-(1,3-benzothiazol-2-ylthio)-3-(3-bromo-4-methoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C17H11BrN2OS2 and its molecular weight is 403.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.94962 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Benzothiazoles, including derivatives similar to 2-(1,3-benzothiazol-2-ylthio)-3-(3-bromo-4-methoxyphenyl)acrylonitrile, have been studied for their anticancer properties. One study highlighted the apoptosis-inducing activities of benzothiazole derivatives in human leukemia cells through mitochondrial/caspase 9/caspase 3-dependent pathways, suggesting a potential application in cancer therapy (Repický, Jantová, & Cipak, 2009).

Synthesis of Novel Derivatives

Research has also focused on the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives from benzothiazole compounds. Such studies offer insights into new synthetic pathways and the potential for creating compounds with varied biological activities (Farag, Dawood, & Kandeel, 1997).

Anticorrosion Applications

There is research on the application of benzothiazole derivatives in the field of corrosion inhibition. For example, studies on the anticorrosion performance of benzothiazole-based compounds for metals in acidic environments indicate their effectiveness in protecting against corrosion, which can be crucial for industrial applications (Tigori et al., 2022).

Antibacterial and Antifungal Activities

Benzothiazole derivatives have shown activity against various microbial strains, suggesting their utility as potential antibacterial and antifungal agents. This includes activities against Staphylococcus aureus and Corynebacterium xerosis, demonstrating the broad spectrum of biological activities associated with benzothiazole compounds (Youssef et al., 2006).

Advanced Materials and Catalysis

Research into the synthesis and reactivity of benzothiazole derivatives has implications for the development of advanced materials and catalysts. Studies on the formation of new heterocyclic systems and isoxazole derivatives from benzothiazole-based compounds reveal their potential utility in materials science and catalytic processes (Farag, Dawood, & Abdelhamid, 1997).

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2OS2/c1-21-15-7-6-11(9-13(15)18)8-12(10-19)22-17-20-14-4-2-3-5-16(14)23-17/h2-9H,1H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRNOGXUEWZTBA-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)SC2=NC3=CC=CC=C3S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/SC2=NC3=CC=CC=C3S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylthio)-3-(3-bromo-4-methoxyphenyl)acrylonitrile
Reactant of Route 2
2-(1,3-benzothiazol-2-ylthio)-3-(3-bromo-4-methoxyphenyl)acrylonitrile
Reactant of Route 3
2-(1,3-benzothiazol-2-ylthio)-3-(3-bromo-4-methoxyphenyl)acrylonitrile
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzothiazol-2-ylthio)-3-(3-bromo-4-methoxyphenyl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzothiazol-2-ylthio)-3-(3-bromo-4-methoxyphenyl)acrylonitrile
Reactant of Route 6
2-(1,3-benzothiazol-2-ylthio)-3-(3-bromo-4-methoxyphenyl)acrylonitrile

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